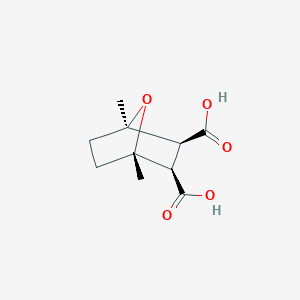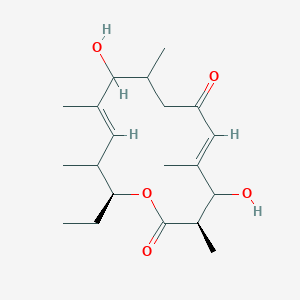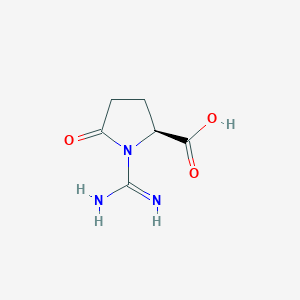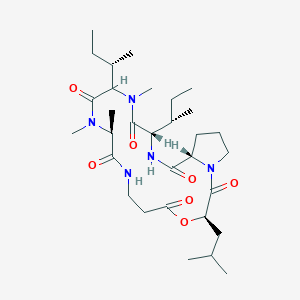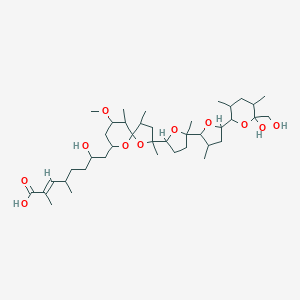
Abierixin
Vue d'ensemble
Description
Abierixin is a new polyether antibiotic that was found in the mycelium of a culture broth of nigericin-producing Streptomyces albus NRRL B-1865 . It was extracted with organic solvents and purified by column chromatography and HPLC .
Synthesis Analysis
The synthesis of this compound involves a multi-step process, including the reaction of 4- (4-Fluorophenyl)piperazine with 4-methylpyrimidine-2-amine . This is followed by purification and characterization of the product using various analytical techniques, including NMR spectroscopy and mass spectrometry .
Molecular Structure Analysis
The structure of this compound was determined by FAB/MS/MS and CI/MS/MS and 1H and 13C NMR spectrometries . The unsaturated character of this compound is further supported by the presence of one doublet at 6 6.65 ppm (1H, J=10.6 Hz) which was assigned to an ethylenic proton-C3 coupled to a proton-C4 .
Physical And Chemical Properties Analysis
This compound is a colorless powder . The structure of this compound was determined by FAB/MS/MS and CI/MS/MS and 1H and 13C NMR spectrometries .
Applications De Recherche Scientifique
1. Antibiotic Properties and Fermentation Processes
- Abierixin is identified as a new polyether antibiotic, discovered in the mycelium of a culture broth of Streptomyces albus NRRL B-1865. It exhibits weak antimicrobial and ionophorous activities, low toxicity, and significant anticoccidial activity. The biosynthesis of nigericin from this compound has also been discussed (David, Leal Ayala, & Tabet, 1985).
2. Impact on Rumen Microorganisms and Digestion
- This compound has been studied for its effects on rumen fermentations. In vitro studies show that it can limit the degradation of dietary nitrogen without affecting microbial synthesis in ruminants, suggesting a potential role in improving the use of dietary proteins (Gómez, Hillaire, & Jouany, 1990).
- Another study indicates that this compound does not significantly affect the end products of fermentation or feed digestion in ruminants. This research provides insights into the varying behavior of this compound in vitro and in vivo, highlighting the complexity of its impact on rumen ecology (Gómez, Jouany, Hillaire, & Bogaert, 1990).
3. Structural Analysis and Synthesis
- The structure of this compound was determined using advanced techniques like FAB/MS/MS and CI/MS/MS, as well as 1H and 13C NMR spectrometry. These studies are crucial for understanding the molecular composition and potential applications of this compound (Kim, Yoo, Lee, Goo, & Kim, 1996).
4. Comparison with Other Ionophore Antibiotics
- Research comparing this compound with other ionophore antibiotics like monensin and calcimycin in in vitro fermentation systems reveals differences in their impacts on rumen fermentation and digestion processes. This comparative approach helps in determining the specific applications and effectiveness of this compound in various biological contexts (Bogaert, Jouany, & Jeminet, 1990).
5. Potential in Antimicrobial Compound Development
- This compound, identified in endophytic Streptomyces sp. isolated from rice, shows promising antimalarial activity. This suggests its potential utility in developing new antimicrobial compounds, expanding its application beyond veterinary medicine into human health (Supong et al., 2016).
Propriétés
IUPAC Name |
(E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQESXHYTUWEFCM-MFKUBSTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)C=C(C)C(=O)O)O)OC)C)C)C)C)C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)/C=C(\C)/C(=O)O)O)OC)C)C)C)C)C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100634-16-0 | |
| Record name | Abierixin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100634160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



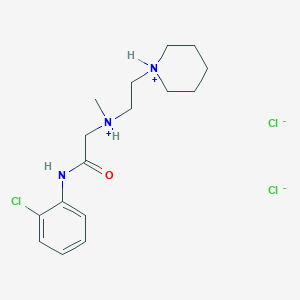

![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
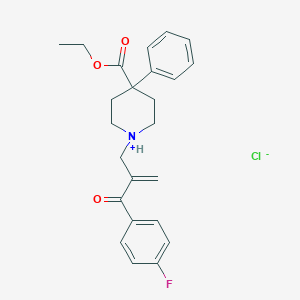

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
